molecular formula C11H14N2O2 B2898317 N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide CAS No. 1050830-18-6

N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide

Cat. No.: B2898317
CAS No.: 1050830-18-6
M. Wt: 206.245
InChI Key: JWAIUNSAJMVLEO-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a hydroxypyridine carboxamide moiety. The presence of the cyclopropyl group imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide typically involves the reaction of 2-hydroxypyridine-3-carboxylic acid with 1-cyclopropylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-2-aminopyridine-3-carboxamide
  • N-(1-cyclopropylethyl)-2-oxo-pyridine-3-carboxamide
  • N-(1-cyclopropylethyl)-2-chloropyridine-3-carboxamide

Uniqueness

N-(1-cyclopropylethyl)-2-hydroxypyridine-3-carboxamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the hydroxyl group or possess different substituents, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

N-(1-cyclopropylethyl)-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(8-4-5-8)13-11(15)9-3-2-6-12-10(9)14/h2-3,6-8H,4-5H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAIUNSAJMVLEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CC=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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